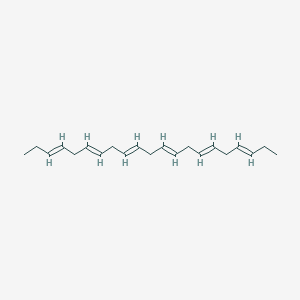

3,6,9,12,15,18-Heneicosahexaene

Description

Structure

3D Structure

Properties

CAS No. |

127702-72-1 |

|---|---|

Molecular Formula |

C21H32 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

(3E,6E,9E,12E,15E,18E)-henicosa-3,6,9,12,15,18-hexaene |

InChI |

InChI=1S/C21H32/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |

InChI Key |

AMGFAFLDDFGVIQ-NWUVBWGCSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Origin of Product |

United States |

Enzymatic Systems and Genetic Factors

The biosynthesis of 3,6,9,12,15,18-heneicosahexaene is governed by a specific set of enzymes encoded by a dedicated group of genes. Studies on the biosynthesis of related PUFAs and hydrocarbons in marine bacteria have provided significant insights into the genetic and enzymatic machinery involved.

The "Pfa synthase" system, encoded by the pfaA-E gene cluster, is responsible for the production of long-chain PUFAs like EPA and DHA in various marine bacteria. frontiersin.orgnih.govnih.gov This multi-enzyme complex functions like an assembly line, building the fatty acid chain through a series of condensation reactions. youtube.com

Furthermore, the oleABCD gene cluster is known to be involved in the synthesis of long-chain olefinic hydrocarbons. frontiersin.org The linkage between the pfa and ole pathways is crucial for the production of polyunsaturated hydrocarbons. frontiersin.org Specifically, the OleA enzyme has been shown to mediate the connection between these two pathways. frontiersin.org The co-expression of pfaA-E and oleA in a host organism like Escherichia coli resulted in the production of a C31:8 ketone, demonstrating the functional interaction between these gene products. frontiersin.org

A gene designated pfaT has also been identified as playing a role in optimizing the production of Pfa synthase-derived products. frontiersin.org The distribution of these pfa and ole genes is primarily found in marine γ-proteobacteria. researchgate.net

Table 1: Key Genes and Enzymes in Polyunsaturated Hydrocarbon Biosynthesis

| Gene/Enzyme | Function | Pathway |

| pfaA-E (Pfa synthase) | Synthesizes long-chain polyunsaturated fatty acids (e.g., DHA) | PUFA Biosynthesis |

| oleABCD | Involved in the biosynthesis of long-chain olefin hydrocarbons | Hydrocarbon Biosynthesis |

| OleA | Mediates the linkage between PUFA and hydrocarbon biosynthesis | Hydrocarbon Biosynthesis |

| pfaT | Plays an accessory role in optimizing production of Pfa synthase products | PUFA Biosynthesis |

Environmental Regulators of Production

The production of 3,6,9,12,15,18-heneicosahexaene, like many other secondary metabolites, is influenced by various environmental factors. These external cues can significantly impact the metabolic activity of the producing organisms and, consequently, the yield of the hydrocarbon.

Light is a critical environmental factor that can regulate the biosynthesis of various compounds in photosynthetic organisms. nih.govmdpi.com For instance, in the alga Neopyropia yezoensis, exposure to environmental stress, including high light intensity, can lead to the upregulation of certain metabolic pathways and the accumulation of specific metabolites. mdpi.com While not directly demonstrated for this compound, it is plausible that light-dependent processes, such as the availability of photosynthetically derived energy and reducing power, could influence its synthesis in photosynthetic producers.

Temperature is another key environmental variable that affects the production of fatty acids and other lipids. nih.gov Organisms often modulate the composition of their membranes in response to temperature changes, which involves altering the fatty acid profiles. This adaptive response could indirectly affect the availability of precursors like DHA for hydrocarbon synthesis.

Table 2: Environmental Factors Influencing Biosynthesis

| Environmental Factor | Potential Effect on this compound Production |

| Light | May influence precursor availability through photosynthesis in algal producers. nih.govmdpi.commdpi.com |

| Temperature | Can alter fatty acid profiles, potentially affecting the availability of DHA. nih.gov |

| Nutrient Availability | Can impact overall metabolic activity and the allocation of resources to secondary metabolite production. nih.govresearchgate.net |

Ecological and Biogeochemical Roles of 3,6,9,12,15,18 Heneicosahexaene

Trophic Transfer and Accumulation Dynamics within Marine Ecosystems

The transfer of energy and matter through marine food webs is a fundamental ecological process. Trophic transfer describes the movement of substances from an organism at one trophic level to another at a higher trophic level through consumption. A prerequisite for this transfer is bioaccumulation, the process by which a substance accumulates in an organism from its environment and diet.

In marine ecosystems, primary producers like microalgae form the base of the food web. These organisms can synthesize a diverse array of organic compounds, including polyunsaturated fatty acids and hydrocarbons. When these primary producers are consumed by herbivores, the organic compounds are transferred to the next trophic level. This process continues up the food chain, with predators accumulating compounds from their prey. The efficiency of this transfer, known as trophic transfer efficiency, dictates the fraction of biomass that moves from one trophic level to the next. nih.gov

Human activities, particularly intense fishing, have been shown to alter the trophic functioning of marine food webs globally. nih.govifremer.frplos.org Such alterations can impact the residence time and transfer efficiency of biomass, and consequently, the distribution and accumulation of specific biogenic compounds within the ecosystem. nih.govplos.org

Table 1: Factors Influencing Trophic Transfer and Accumulation

| Factor | Description | Potential Impact on Heneicosahexaene Accumulation |

| Bioavailability | The extent to which a compound can be taken up by an organism. | Higher bioavailability in primary producers would lead to greater initial input into the food web. |

| Metabolism | The ability of an organism to break down or modify the compound. | If organisms can metabolize heneicosahexaene, its concentration may not increase with trophic level. |

| Trophic Level | The position of an organism in the food web. | If not significantly metabolized, concentrations could increase at higher trophic levels (biomagnification). |

| Food Web Structure | The complexity and length of the food web. | Longer food chains could potentially lead to higher accumulation in top predators. |

| Fishing Pressure | Removal of specific trophic levels. | "Fishing down the marine food web" could alter the pathways of heneicosahexaene transfer. nih.gov |

Application as a Lipid Biomarker in Paleoceanography and Environmental Reconstruction

Lipid biomarkers are organic molecules that can be traced back to specific biological sources, providing valuable information about past environmental conditions. copernicus.org These molecules can be preserved in sediments for thousands to millions of years, acting as a chemical fossil record.

While direct applications of 3,6,9,12,15,18-heneicosahexaene as a biomarker in paleoceanography are not widely reported, the use of other highly specific lipid molecules from marine organisms provides a strong analogue for its potential utility. A prominent example is the use of highly branched isoprenoids (HBIs), which are long-chain alkenes produced by certain marine diatoms. wikipedia.org

HBIs, particularly C25 molecules with one to three double bonds, are used as proxies for sea ice conditions in both the Arctic and Antarctic. wikipedia.org For instance, the presence of a specific HBI known as IPSO25 (Ice Proxy for the Southern Ocean with 25 carbon atoms) in marine sediments is indicative of the past presence of sea ice, as it is produced by diatoms associated with Antarctic spring sea ice. copernicus.orgresearchgate.netcopernicus.orgawi.de By analyzing the concentration of these biomarkers in sediment cores, scientists can reconstruct past sea ice extent and dynamics. researchgate.net

The utility of these biomarkers is often enhanced by using them in conjunction with other proxies, such as the analysis of diatom assemblages preserved in the sediments. copernicus.orgcopernicus.org This multi-proxy approach provides a more robust reconstruction of past environmental conditions.

Given that this compound is a specific polyunsaturated alkene produced by certain microalgae, it holds the potential to serve as a biomarker for the presence and abundance of its source organisms in past marine environments. If the producing algae have specific ecological niches (e.g., related to temperature, salinity, or nutrient levels), then the abundance of heneicosahexaene in sediment records could be used to infer past changes in these environmental parameters. However, further research is needed to establish a clear link between heneicosahexaene abundance in sediments and specific environmental variables.

Table 2: Comparison of Heneicosahexaene and Highly Branched Isoprenoids (HBIs) as Potential Biomarkers

| Feature | This compound | Highly Branched Isoprenoids (HBIs) |

| Chemical Class | Polyunsaturated Aliphatic Hydrocarbon | Long-chain Alkenes (Isoprenoids) |

| Known Source | Certain species of microalgae. | Specific marine diatoms. wikipedia.org |

| Established Use | Not widely established in paleoceanography. | Proxy for sea ice extent and dynamics. copernicus.orgwikipedia.orgresearchgate.netcopernicus.orgawi.de |

| Potential Application | Biomarker for source organism abundance, potentially indicating specific paleoenvironmental conditions. | Reconstruction of past sea ice cover and climate dynamics. researchgate.net |

Contributions to Marine Chemical Ecology

Chemical ecology is the study of the role of chemical signals in the interactions between organisms. In the marine environment, chemical cues are fundamental for a wide range of ecological processes.

While specific evidence for the role of this compound as a chemical signal is limited, the production of a vast array of secondary metabolites by marine organisms, particularly algae, is well-documented. These compounds can mediate interactions such as competition, predation, and symbiosis. Fatty acids, for example, have been shown to be potential biomarkers for distinguishing different groups of microalgae, suggesting a degree of chemical specificity that is a prerequisite for a signaling molecule. nih.gov It is plausible that highly unsaturated hydrocarbons like heneicosahexaene could also function in chemical communication, perhaps as pheromones or as indicators of food quality to grazers. However, empirical evidence to support this hypothesis is currently lacking.

Marine algae have evolved a variety of chemical defenses to deter herbivores and prevent the settlement of fouling organisms on their surfaces. Extracts from various macroalgae have demonstrated significant cytotoxic and anti-proliferative activities, indicating the presence of potent bioactive compounds. nih.gov For instance, extracts from algae such as Asparagopsis armata and Sphaerococcus coronopifolius have shown high cytotoxicity against cancer cell lines, highlighting their potential as a source of new therapeutic molecules. nih.gov

Differentiation of Biogenic this compound from Petrogenic Hydrocarbons in Environmental Studies

In environmental science, distinguishing between hydrocarbons from natural (biogenic) sources and those from petroleum pollution (petrogenic) is crucial for accurate assessment and remediation of contaminated sites. awi.denih.gov Several analytical techniques and diagnostic ratios are employed for this purpose.

Biogenic hydrocarbons are synthesized by living organisms and often have a simple, specific composition, whereas petroleum contains a highly complex mixture of hydrocarbons. researchgate.net One of the primary methods for differentiation is gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netnih.gov This technique separates the individual compounds in a mixture and provides information about their structure and abundance.

A key indicator used to distinguish biogenic from petrogenic n-alkanes is the Carbon Preference Index (CPI). Biogenic n-alkanes produced by higher plants often show a strong predominance of odd-numbered carbon chains over even-numbered ones, resulting in a high CPI value. researchgate.net In contrast, petroleum-derived hydrocarbons have a more even distribution of odd and even carbon-numbered alkanes, leading to a CPI value close to 1.0. researchgate.net While this compound is an alkene with an odd number of carbon atoms (C21), its presence as a specific, highly unsaturated compound would be a strong indicator of a biogenic origin, as such molecules are not typically found in crude oil.

Another powerful technique is stable isotope analysis. The ratio of stable isotopes of carbon (¹³C/¹²C) and hydrogen (²H/¹H) in a hydrocarbon can reveal its source. indiana.edunih.gov Biogenic and petrogenic hydrocarbons often have distinct isotopic signatures due to the different formation processes and source materials. indiana.edu

Table 3: Methods for Differentiating Biogenic and Petrogenic Hydrocarbons

| Method | Principle | Application to Heneicosahexaene |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies individual compounds in a mixture. nih.govresearchgate.netnih.gov | The presence of a specific, highly unsaturated C21 alkene would strongly suggest a biogenic source, as this is not a typical component of crude oil. |

| Carbon Preference Index (CPI) | Compares the abundance of odd- versus even-numbered n-alkanes. A high CPI suggests a biogenic source. researchgate.net | While not directly applicable to a single alkene, the overall n-alkane profile of the sample can provide context. A CPI near 1 in the surrounding alkanes would point to a petrogenic background. researchgate.net |

| Stable Isotope Analysis (¹³C/¹²C, ²H/¹H) | Measures the ratio of heavy to light stable isotopes, which varies depending on the source and formation processes of the hydrocarbon. indiana.edunih.gov | The isotopic signature of heneicosahexaene could be compared to known values for biogenic and petrogenic sources to determine its origin. |

| Biomarker Analysis | Identifies specific molecules indicative of biological input (e.g., hopanes, steranes for petroleum; specific lipids for algae). copernicus.org | Heneicosahexaene itself can be considered a biogenic biomarker. Its presence alongside other known petrogenic biomarkers would indicate a mixed source. |

Advanced Analytical Methodologies for 3,6,9,12,15,18 Heneicosahexaene Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex organic mixtures, allowing for the isolation of target analytes prior to their characterization and quantification. For a polyunsaturated alkene such as 3,6,9,12,15,18-heneicosahexaene, both gas and liquid chromatography are invaluable tools.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a cornerstone technique for the analysis of volatile and semi-volatile compounds. fsu.eduugent.be It is particularly effective for separating fatty acids and hydrocarbons. ugent.besfu.ca For a high-molecular-weight, non-polar compound like this compound, GLC analysis typically requires high temperatures to ensure volatilization. The separation is based on the partitioning of the analyte between a gaseous mobile phase (usually an inert gas like helium or nitrogen) and a liquid stationary phase coated on the inside of a column. fsu.edusfu.ca

The choice of the stationary phase is critical for achieving effective separation of isomeric or structurally similar polyunsaturated hydrocarbons. Specialized polar capillary columns, such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl polysiloxane stationary phases, are frequently employed. ugent.be These phases provide high resolution and are capable of separating compounds based on differences in chain length and the number and position of double bonds. ugent.be Temperature programming, where the column temperature is increased during the analysis, is often used to facilitate the elution of less volatile, long-chain compounds in a reasonable time. researchgate.net

| Parameter | Typical Setting/Value |

|---|---|

| Column Type | Fused Silica Capillary Column |

| Stationary Phase | Polar phases (e.g., Polyethylene Glycol, Cyanopropyl Polysiloxane) ugent.be |

| Column Dimensions | 30-100 m length, 0.25-0.32 mm internal diameter, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial hold at a lower temperature, followed by a ramp (e.g., 3-5 °C/min) to a final temperature up to ~250 °C researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) sfu.ca |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase and a stationary phase packed into a column. testbook.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds, offering a significant advantage over GLC for certain applications. For profiling complex lipid mixtures containing polyunsaturated alkenes, reverse-phase HPLC (RP-HPLC) is the most common approach. nih.govresearchgate.net

In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 alkyl-silica), and the mobile phase is polar. This setup causes non-polar compounds like this compound to be retained longer on the column. The mobile phase typically consists of a mixture of solvents, such as acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape and ensure compatibility with mass spectrometry detectors. mdpi.com By programming a gradient, where the solvent composition is changed over time to become more non-polar, a wide range of compounds with varying polarities can be effectively separated and profiled in a single analytical run. researchgate.net

| Parameter | Typical Setting/Value |

|---|---|

| Mode | Reverse-Phase (RP-HPLC) nih.gov |

| Column | C18 or C8 bonded silica |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

Spectrometric and Spectroscopic Characterization

Following separation, various spectrometric and spectroscopic techniques are used to identify and characterize the structure of the isolated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the powerful separation capabilities of GC with the detection and identification power of mass spectrometry. labmanager.com It is a definitive method for the structural elucidation and quantification of hydrocarbons in complex mixtures. labmanager.comuri.edu As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

For polyunsaturated alkenes, the mass spectrum provides information about the molecular weight and fragmentation pattern, which can help deduce the structure. However, locating the precise position of the double bonds can be challenging with standard EI-MS. To overcome this, derivatization techniques are often employed. For instance, reaction with dimethyl disulfide (DMDS) creates adducts that, upon fragmentation in the mass spectrometer, yield characteristic ions that reveal the original locations of the double bonds in the alkene chain. researchgate.net In selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions, providing very high sensitivity and selectivity for quantitative analysis. uri.edu

| Analytical Aspect | Description |

|---|---|

| Ionization Method | Electron Ionization (EI) is common; Positive Chemical Ionization (PCI) can be used to better preserve the molecular ion. shimadzu.com |

| Structural Information | Provides molecular weight and fragmentation patterns. |

| Double Bond Localization | Often requires pre-analysis derivatization (e.g., with DMDS) to pinpoint double bond positions. researchgate.net |

| Quantification | Highly sensitive and specific, especially in Selected Ion Monitoring (SIM) mode. uri.edu |

| Application | Identification of unknown hydrocarbons, confirmation of known compounds, and precise quantification in environmental or biological samples. labmanager.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. nih.govaocs.org It is non-destructive and provides detailed information about the carbon-hydrogen framework of a molecule. For confirming the structure of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

The 1H-NMR spectrum gives information on the different types of protons in the molecule based on their chemical shift (δ). magritek.com For a polyunsaturated alkene, specific regions of the spectrum are diagnostic. nih.gov For instance, olefinic protons (=C-H) typically resonate between 5.2 and 6.4 ppm, while bis-allylic protons (-CH=CH-CH2-CH=CH-) appear around 2.8 ppm. nih.govaacrjournals.org

To assemble the complete structure and unambiguously assign all proton and carbon signals, 2D NMR techniques are used:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). magritek.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (over 2-3 bonds), which is crucial for connecting different fragments of the molecule. magritek.com

| Proton Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Olefinic Protons (-CH=CH-) | 5.20 - 6.40 nih.gov |

| Bis-allylic Protons (=CH-CH2-CH=) | ~2.80 aacrjournals.org |

| Allylic Protons (-CH2-CH=CH-) | ~2.00 nih.gov |

| Aliphatic Protons (-(CH2)n-) | 1.20 - 1.60 nih.gov |

| Terminal Methyl Protons (-CH3) | 0.86 - 0.98 nih.gov |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For compounds with conjugated π-systems, such as polyenes, this technique is particularly informative. The six double bonds in this compound constitute an extensive conjugated system, which is expected to result in strong UV absorption. A fundamental principle is that the wavelength of maximum absorption (λmax) increases as the length of the conjugated system increases. docbrown.info For example, buta-1,3-diene (two conjugated double bonds) has a λmax of 217 nm, while dodeca-1,3,5,7,9,11-hexaene (B15492571) (six conjugated double bonds) has a λmax of 362 nm. docbrown.info This suggests that heneicosahexaene would exhibit significant absorption in the near-UV or visible region.

Spectrofluorimetry, which measures the fluorescence emission of a compound after it has absorbed light, can also be a highly sensitive analytical tool. Many polyenes are naturally fluorescent. nih.govnih.gov The fluorescence intensity and the emission wavelength are characteristic of the molecule and its environment. This technique can be used for highly sensitive quantification, often capable of detecting analytes at much lower concentrations than UV-Vis absorption spectroscopy. The analysis of a compound like heneicosahexaene would involve measuring its excitation and emission spectra. The excitation spectrum often resembles the absorption spectrum and can help confirm the identity of the absorbing species, while the emission spectrum provides information for quantification and probing the molecule's electronic properties. nih.gov

Integrated Multi-Modal Analytical Approaches for Complex Biological and Environmental Samples

The investigation of this compound in intricate samples, such as those derived from marine dinoflagellates, requires a multi-faceted analytical workflow. This typically involves a combination of chromatographic separation techniques coupled with high-resolution mass spectrometry and, in some cases, nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.

A key organism of interest for studying novel PUFAs is the dinoflagellate Amphidinium carterae. Lipidomic profiling of this and other dinoflagellates has revealed a complex array of fatty acids, including very long-chain PUFAs. nih.gov The analytical challenge lies in separating and identifying specific fatty acids from this intricate mixture.

Chromatographic Separation:

The first step in the analysis of this compound from a biological extract is typically a chromatographic separation. Due to the complexity of the lipid extract, multi-dimensional chromatography is often employed. This can involve:

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC (NP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) can be used for initial fractionation of the total lipid extract into different lipid classes (e.g., neutral lipids, free fatty acids, phospholipids). nih.gov This pre-fractionation reduces the complexity of the sample before further analysis. Reversed-phase HPLC (RP-HPLC) is then commonly used to separate individual fatty acid methyl esters (FAMEs) based on their chain length and degree of unsaturation.

Gas Chromatography (GC): High-resolution capillary GC is a powerful technique for separating volatile FAMEs. The choice of the GC column's stationary phase is critical for resolving isomers.

Mass Spectrometric Detection and Identification:

Mass spectrometry (MS) is the cornerstone of lipidomics due to its high sensitivity and ability to provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): Following GC separation, electron ionization (EI) mass spectrometry of FAMEs produces characteristic fragmentation patterns that can help in identifying the fatty acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred method for comprehensive lipid analysis. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact lipid molecules. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which are crucial for determining the elemental composition of the detected ions. Tandem mass spectrometry (MS/MS) experiments, where specific ions are isolated and fragmented, provide detailed structural information, including the position of double bonds.

Illustrative Research Findings:

While direct and extensive research specifically on this compound is limited, studies on the lipid composition of marine microorganisms provide a framework for how such an analysis would be conducted. For instance, a detailed lipidomic analysis of the dinoflagellate Amphidinium carterae would involve the following integrated approach:

Lipid Extraction: Total lipids would be extracted from the cultured dinoflagellate biomass using a solvent system like chloroform:methanol.

Fractionation: The total lipid extract would be fractionated by solid-phase extraction (SPE) or NP-HPLC to isolate the fatty acid-containing lipid classes.

Transesterification: The fatty acids within these classes would be converted to their corresponding FAMEs.

GC-MS Analysis: The FAME mixture would be analyzed by GC-MS to identify and quantify the different fatty acids present, with a focus on identifying a peak corresponding to a C21:6 FAME.

LC-MS/MS Analysis: For more detailed structural confirmation, the isolated fatty acid fraction could be analyzed by RP-HPLC coupled to a high-resolution mass spectrometer. MS/MS fragmentation of the ion corresponding to C21:6 would be performed to confirm the double bond positions.

The following tables illustrate the type of data that would be generated in such a multi-modal analysis.

Table 1: Hypothetical GC-MS Data for Fatty Acid Methyl Esters from a Marine Dinoflagellate

| Retention Time (min) | Compound Name | Molecular Formula (FAME) | Measured m/z (M+) | Relative Abundance (%) |

| 18.5 | Eicosapentaenoic acid methyl ester | C21H32O2 | 316.2402 | 15.2 |

| 20.2 | This compound methyl ester | C22H30O2 | 326.2246 | 1.8 |

| 21.8 | Docosahexaenoic acid methyl ester | C23H32O2 | 340.2402 | 25.5 |

Table 2: Hypothetical LC-MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) | Putative Fragment Identity |

| 313.2173 | 25 | 269.1965 | [M-H-CO2]⁻ |

| 313.2173 | 25 | 225.1754 | Loss of fragments from the carboxyl end |

| 313.2173 | 25 | 181.1543 | Further fragmentation indicating double bond positions |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For the definitive structural elucidation of a novel compound like this compound isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy are indispensable. NMR provides unambiguous information about the carbon skeleton and the precise location and stereochemistry of the double bonds.

By integrating these powerful analytical techniques, researchers can confidently identify and quantify this compound even in the most complex biological and environmental samples, paving the way for a better understanding of its distribution, biosynthesis, and ecological significance.

Synthetic Strategies and Chemical Transformations of 3,6,9,12,15,18 Heneicosahexaene and Analogs

Laboratory Synthesis of Polyunsaturated Hydrocarbons

The construction of polyunsaturated chains with precise control over double bond geometry and position is a significant challenge in organic synthesis. Various methodologies have been developed to tackle this, ranging from mimicking natural biosynthetic pathways to employing modern, highly selective reactions.

Biomimetic Synthetic Routes to Marine Natural Products

The biosynthesis of polyunsaturated fatty acids (PUFAs) in marine organisms, particularly microalgae, serves as a key inspiration for laboratory synthesis. nih.gov In nature, these compounds are often produced through an aerobic pathway involving a series of desaturation and elongation steps. nih.gov For instance, the synthesis can start from shorter saturated fatty acids and introduce double bonds sequentially. nih.gov Another natural strategy involves an oxygen-independent Polyketide Synthase (PKS) pathway, which is hypothesized to be responsible for the production of some long-chain PUFAs like docosahexaenoic acid (DHA). nih.gov These biological blueprints guide synthetic chemists in designing routes that assemble complex polyenes from simpler precursors.

Highly branched isoprenoids (HBIs), a class of compounds structurally related to 3,6,9,12,15,18-heneicosahexaene, are biosynthesized by specific diatom genera. nerc.ac.uk The identification of various C25 and C30 HBI alkenes in diatom cultures provides a basis for understanding their formation and has led to the isolation and characterization of numerous isomers from these organisms. nerc.ac.uksci-hub.se

Application of Modern Synthetic Methodologies (e.g., retrosynthetic analysis, stereoselective transformations)

Modern organic synthesis relies heavily on strategic planning and the use of reactions that offer high levels of control.

Retrosynthetic Analysis: This powerful technique for planning a synthesis involves mentally breaking down the target molecule into simpler, commercially available starting materials. youtube.com For a polyene like this compound, a retrosynthetic analysis might identify key disconnections at the double bonds, suggesting the use of coupling reactions to join smaller fragments. youtube.comresearchgate.net This approach allows for a convergent synthesis, where different parts of the molecule are constructed separately and then combined, which is often more efficient. nih.gov

Stereoselective Transformations: Controlling the geometry of the double bonds (E/Z isomerism) is crucial in polyene synthesis. Modern methods offer excellent stereoselectivity. For instance, chelation-assisted sequential C-H functionalization of styrenes using palladium catalysis can produce complex polyenes with high regio- and stereoselectivity. snnu.edu.cnnih.govresearchgate.net This method allows for the controlled formation of tri- and pentasubstituted polyenes. nih.govresearchgate.net

Interactive Table: Modern Stereoselective Synthesis Methods for Polyenes

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity | Ref |

|---|---|---|---|---|

| Chelation-Assisted C-H Functionalization | Palladium | Sequential α-/β-C−H functionalization of E-styrenes | High E/Z selectivity | snnu.edu.cnnih.govresearchgate.net |

| Wittig Reaction | Phosphorus ylide | Formation of C=C bond from a carbonyl | Can be tuned for E or Z selectivity | masterorganicchemistry.comnumberanalytics.comlibretexts.org |

| Suzuki Cross-Coupling | Palladium catalyst | C-C bond formation between an organoboron compound and an organohalide | Stereospecific | youtube.com |

| Negishi Cross-Coupling | Palladium or Nickel catalyst | C-C bond formation between an organozinc compound and an organohalide | Stereospecific | youtube.com |

| Stille Cross-Coupling | Palladium catalyst | C-C bond formation between an organotin compound and an organohalide | Stereospecific | youtube.com |

Specific Reaction Strategies in Polyene Synthesis (e.g., Wittig reactions, oxidative degradation of fatty acid precursors)

Several named reactions and specific strategies are mainstays in the synthesis of polyenes.

Wittig Reaction: The Wittig reaction is a cornerstone for alkene synthesis, allowing the conversion of an aldehyde or ketone into an alkene. masterorganicchemistry.comnumberanalytics.comlibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide. libretexts.orgumass.edu A significant advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the formation of isomeric mixtures that can occur with other elimination reactions. libretexts.org The stereochemical outcome (E or Z) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Oxidative Degradation of Fatty Acid Precursors: Another approach involves the breakdown of longer, more readily available fatty acids. jumedicine.com Fatty acid degradation, or β-oxidation, is a biological process that sequentially shortens fatty acid chains by two-carbon units. youtube.com In the laboratory, similar principles can be applied. For instance, specific double bonds in a polyunsaturated fatty acid can be cleaved through ozonolysis or other oxidative methods to yield shorter fragments with desired functionalities, which can then be used in subsequent synthetic steps. masterorganicchemistry.com This strategy can be particularly useful for accessing specific building blocks for a larger polyene structure. The interplay between fatty acid synthesis and degradation is a key regulatory mechanism in cellular metabolism. nih.gov

Derivatization and Structural Modification of this compound for Mechanistic and Functional Studies

To probe the function and behavior of this compound, chemists often synthesize derivatives or modified analogs. These modifications can serve several purposes:

Introducing Spectroscopic Probes: Attaching fluorescent or other spectroscopically active groups allows for the tracking of the molecule within biological systems or in materials.

Altering Physical Properties: Modifications can change the solubility, volatility, or other physical characteristics of the molecule to facilitate specific experiments.

Probing Biological Activity: Systematically altering parts of the molecule can help to identify which structural features are essential for its biological function. For example, studies on related polyketides have shown that modifications to the carbon skeleton or functional groups can significantly impact their biological activity. mdpi.com

Facilitating Mechanistic Studies: Introducing isotopic labels (e.g., ¹³C) into the molecule allows for the elucidation of metabolic pathways and reaction mechanisms. nih.gov

Geochemical Alterations and Fate of this compound in Sedimentary Environments

Once released into the environment, organic molecules like this compound undergo various transformations, particularly within sediments. These alterations can provide valuable information to geochemists about past environmental conditions.

Isomerization and Conjugation Processes

Over geological timescales, the double bonds in polyunsaturated hydrocarbons can migrate and rearrange.

Isomerization: The initial arrangement of double bonds in a biologically produced polyene is often non-conjugated. In the sedimentary environment, catalytic processes, often aided by clays (B1170129) and other minerals, can lead to the isomerization of these double bonds to form more thermodynamically stable conjugated systems. mdpi.com This process changes the electronic and spectroscopic properties of the molecule. researchgate.net

Conjugation: The formation of conjugated polyene systems is a key transformation. mdpi.com Conjugated polyenes have alternating single and double bonds, which results in a delocalized π-electron system. This delocalization leads to the absorption of light in the visible region of the spectrum, often imparting color to the material. The extent of conjugation can sometimes be correlated with the thermal history of the sediment. Studies on the photoisomerization of polyenes in confined media, such as in protein cavities or glasses, show that the environment can significantly influence the types of isomerization that occur. nih.gov

Interactive Table: Geochemical Fate of Polyenes

| Process | Description | Driving Force | Result |

|---|---|---|---|

| Isomerization | Migration of double bonds within the carbon chain. | Attainment of a lower energy state. | Formation of various geometric and positional isomers. |

| Conjugation | Rearrangement of isolated double bonds to an alternating single and double bond system. | Increased thermodynamic stability due to π-electron delocalization. | Altered chemical reactivity and absorption of longer wavelengths of light. |

| Degradation | Breakdown of the molecule into smaller fragments. | Biotic (microbial) and abiotic (oxidation, thermal stress) factors. | Loss of the original biomarker and formation of smaller organic molecules. |

Cyclization and Aromatization to Alkylbenzenes

The transformation of linear polyenes, such as this compound and its analogs, into aromatic compounds represents a significant synthetic challenge and an area of ongoing research. While direct, high-yield catalytic methods for the specific cyclization and aromatization of this compound to form alkylbenzenes are not extensively documented in peer-reviewed literature, plausible synthetic strategies can be extrapolated from established principles of dehydrocyclization and aromatization of long-chain hydrocarbons and polyunsaturated fatty acids. These transformations are of considerable interest for their potential to convert biorenewable or synthetic feedstocks into valuable aromatic chemicals.

Hypothetical Reaction Scheme:

The cyclization of this compound could be initiated at one of the internal double bonds, leading to the formation of a substituted cyclohexadiene intermediate. Subsequent isomerization and dehydrogenation would then lead to the formation of an alkyl-substituted benzene (B151609). The position of the initial cyclization and the nature of any subsequent rearrangements would dictate the substitution pattern on the resulting benzene ring. A plausible, though speculative, pathway is illustrated below:

Figure 1: Hypothetical cyclization and aromatization of this compound to a substituted alkylbenzene.

Detailed Research Findings from Analogous Systems:

While specific data for this compound is not available, studies on the catalytic deoxygenation and aromatization of C18 fatty acids, such as oleic and linoleic acids, provide valuable insights. Research has shown that palladium-on-carbon (Pd/C) catalysts can facilitate the formation of C17 aromatic compounds from these fatty acids. The degree of unsaturation in the feedstock has been observed to correlate with the yield of aromatic products. For instance, the deoxygenation of linoleic acid, which has two double bonds, has been reported to yield a higher percentage of aromatic compounds compared to the less unsaturated oleic acid. researchgate.netabo.fi

These analogous reactions are typically carried out at temperatures around 300 °C. The proposed mechanism involves initial decarboxylation to form unsaturated C17 hydrocarbons, which then undergo cyclization and dehydrogenation to form aromatic species. researchgate.net

Table 1: Hypothetical Product Distribution in the Catalytic Aromatization of this compound and Analogs

The following interactive table presents a hypothetical product distribution based on analogous reactions of long-chain unsaturated hydrocarbons. The selectivities are speculative and would be highly dependent on the catalyst and reaction conditions.

| Entry | Substrate | Catalyst | Temperature (°C) | Major Alkylbenzene Product(s) (Hypothetical) | Aromatic Yield (Hypothetical %) |

| 1 | This compound | Pd/C | 300-350 | Pentadecyl-substituted benzenes | 15-25 |

| 2 | This compound | Pt/Al₂O₃ | 350-400 | Mixed long-chain alkylbenzenes | 20-30 |

| 3 | C20 Polyene Analog | ZSM-5 | 400-450 | C₁₄-Alkylbenzenes and cracking products | 30-40 |

| 4 | C18 Polyene Analog | Ga/ZSM-5 | 400-450 | C₁₂-Alkylbenzenes and cracking products | 35-45 |

Table 2: Influence of Reaction Parameters on Aromatization (Based on Analogous Systems)

This interactive table summarizes the general influence of key reaction parameters on the cyclization and aromatization of long-chain unsaturated hydrocarbons, providing a framework for potential optimization of the hypothetical reaction of this compound.

| Parameter | General Effect on Aromatization | Rationale |

| Temperature | Increased temperature generally favors aromatization but can also increase cracking. | Aromatization is an endothermic process requiring significant energy input. Higher temperatures promote dehydrogenation but can also lead to C-C bond cleavage. |

| Catalyst Type | Bifunctional catalysts (metal and acid sites) are often required. | Metal sites (e.g., Pt, Pd) catalyze dehydrogenation, while acid sites (e.g., zeolites) can promote cyclization and isomerization. researchgate.net |

| Substrate Unsaturation | Higher degrees of unsaturation may favor cyclization and aromatization. | The presence of multiple double bonds can lower the activation energy for the initial cyclization step. researchgate.netabo.fi |

| Hydrogen Pressure | Low hydrogen pressure or an inert atmosphere is generally preferred. | Aromatization is a dehydrogenation process; high partial pressures of hydrogen would inhibit the reaction according to Le Chatelier's principle. |

Emerging Research Frontiers and Future Directions in 3,6,9,12,15,18 Heneicosahexaene Studies

High-Resolution Spatiotemporal Mapping of 3,6,9,12,15,18-Heneicosahexaene Distribution

Currently, there is a significant lack of data regarding the precise distribution of this compound in algal species and the broader marine environment. The foundational discovery has been the isolation of heneicosa-1,6,9,12,15,18-hexaene from the non-saponifiable lipid fraction of the marine brown alga Fucus vesiculosus rsc.org. However, this initial finding opens up a host of questions that can be addressed with modern analytical techniques.

Future research will likely focus on developing high-resolution spatiotemporal mapping methods to understand the ecological role and physiological significance of this compound. Advanced mass spectrometry imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging, could be employed to visualize the distribution of this compound within the algal tissues at a cellular level. This would help determine if the compound is localized in specific organelles or tissues, providing clues to its function.

Furthermore, time-course studies that correlate the abundance of this compound with environmental factors such as light intensity, temperature, and nutrient availability will be crucial. Such studies would reveal how the production of this hydrocarbon is regulated in response to environmental stimuli, which is a key aspect of understanding its ecological significance.

In-depth Mechanistic Studies of this compound Biosynthesis and Degradation

The biosynthetic pathway of this compound remains largely unelucidated. However, based on studies of other algal hydrocarbons, it is hypothesized to be derived from long-chain fatty acids nih.gov. The biosynthesis of polyunsaturated fatty acids (PUFAs) in microalgae involves a series of desaturation and elongation steps nih.govnih.gov. It is plausible that this compound is synthesized through a similar pathway, potentially involving a final decarboxylation step of a C22 polyunsaturated fatty acid precursor.

To confirm this, future research would need to employ a combination of isotopic labeling studies and functional genomics. For instance, feeding algal cultures with ¹³C-labeled precursors and tracing the label incorporation into this compound can help identify the building blocks and intermediates of the pathway.

Identifying the specific enzymes involved, such as desaturases, elongases, and a putative decarboxylase, will be a key objective. This will involve transcriptomic and proteomic analyses of algal species known to produce the compound, followed by heterologous expression and characterization of candidate enzymes.

Similarly, the degradation pathways of this highly unsaturated hydrocarbon are unknown. Investigating its turnover rate and identifying the enzymes and environmental factors that contribute to its breakdown will be essential to fully understand its role in the carbon cycle and its persistence in the marine environment.

Advanced Modeling and Theoretical Chemistry Approaches for this compound Reactivity

The high degree of unsaturation in this compound suggests that it is a highly reactive molecule. Advanced modeling and theoretical chemistry approaches can provide significant insights into its chemical properties and potential reactivity without the need for extensive and costly experimental work.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the molecule's three-dimensional structure, electron distribution, and frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting its reactivity towards electrophiles, nucleophiles, and radical species. For instance, understanding the molecule's susceptibility to oxidation is crucial, given the prevalence of reactive oxygen species in the marine environment.

Molecular dynamics simulations can be employed to study the behavior of this compound within a lipid bilayer, providing insights into its potential role in membrane structure and function. These simulations can help to understand how the presence of this hydrocarbon might affect membrane fluidity, permeability, and interactions with membrane-bound proteins.

Role of this compound in Macroalgal Biorefineries and Biotechnology

The discovery of this compound in macroalgae opens up possibilities for its exploitation in biorefinery and biotechnology applications. Macroalgae are increasingly being investigated as a sustainable feedstock for biofuels and high-value chemicals uniroma2.it. The unique structure of this C21 polyunsaturated hydrocarbon could make it a valuable platform chemical.

Future research in this area should focus on several key aspects:

Extraction and Purification: Developing efficient and scalable methods for extracting and purifying this compound from algal biomass is a prerequisite for any application.

Chemical Derivatization: The multiple double bonds in the molecule offer numerous sites for chemical modification. Research into catalytic processes to convert this compound into other valuable products, such as polymers, lubricants, or specialty chemicals, could be a fruitful avenue.

Biological Activity: Investigating the potential biological activities of this compound is another important research direction. Its structural similarity to other bioactive polyunsaturated lipids suggests that it may possess antimicrobial, anti-inflammatory, or other pharmaceutically relevant properties.

The table below summarizes the key research areas and the methodologies that will be instrumental in advancing our knowledge of this compound.

| Research Area | Key Objectives | Potential Methodologies |

| Spatiotemporal Mapping | Determine the distribution within algal tissues and in response to environmental cues. | MALDI imaging, HPLC-MS, Time-course studies with varying environmental conditions. |

| Biosynthesis and Degradation | Elucidate the enzymatic pathway and its regulation. | Isotopic labeling (¹³C, ¹⁴C), Transcriptomics, Proteomics, Heterologous expression of candidate genes. |

| Modeling and Reactivity | Predict chemical properties and potential reactions. | Density Functional Theory (DFT), Molecular dynamics simulations. |

| Biorefinery and Biotechnology | Explore potential applications as a platform chemical or bioactive compound. | Development of extraction protocols, Catalytic conversion studies, Bioactivity screening assays. |

Q & A

Basic Research Questions

Q. How is 3,6,9,12,15,18-Heneicosahexaene structurally characterized in marine organisms?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), combined with gas chromatography (GC) for separation. Predicted physicochemical properties from computational platforms like ACD/Labs Percepta (e.g., logP, boiling point) are used to validate experimental data . For marine samples, Blumer et al. (1970) identified the compound via comparative analysis with synthetic standards, emphasizing its polyunsaturated hydrocarbon backbone .

Q. What are the primary ecological roles of this compound in marine ecosystems?

- Methodological Answer : Its role in the marine food web is studied through trophic transfer experiments. Blumer et al. (1970) demonstrated its presence in zooplankton and fish, suggesting it may act as a biomarker for phytoplankton-derived organic matter. Field sampling coupled with stable isotope tracing can clarify its ecological significance .

Advanced Research Questions

Q. How do researchers address discrepancies in detecting this compound between laboratory cultures and field samples?

- Methodological Answer : Contradictions arise from environmental variability (e.g., light, nutrient availability) and extraction efficiency. For example, Volkman et al. (1994) observed its absence in field-collected diatoms but detected it in lab cultures . To resolve this, factorial experimental designs (e.g., varying light intensity, salinity) can isolate factors influencing biosynthesis. Cross-validation using multiple extraction protocols (e.g., Soxhlet vs. accelerated solvent extraction) is recommended .

Q. What experimental approaches elucidate the biosynthetic pathways of this compound in diatoms?

- Methodological Answer : Isotopic labeling (e.g., -acetate) tracks precursor incorporation, while gene knockout studies target enzymes in polyketide synthase (PKS) pathways. Grossi et al. (2004) used these methods to link its production to Pleurosigma strigosum, identifying branched alkene intermediates . Metabolomic profiling of mutant strains further clarifies pathway regulation .

Q. How can multivariate statistical analysis resolve contradictions in its distribution across marine species?

- Methodological Answer : Principal component analysis (PCA) or hierarchical clustering identifies clusters of species with similar hydrocarbon profiles. For instance, Lee and Loeblich (1971) correlated its distribution with fatty acid signatures, revealing phylogenetic patterns. Integrating environmental metadata (e.g., temperature, depth) into models enhances predictive accuracy .

Data Contradiction Analysis

Q. Why do some studies report this compound in fish lipids while others detect it only in phytoplankton?

- Methodological Answer : Trophic dilution or metabolic degradation may explain this. Blumer et al. (1970) found higher concentrations in herbivorous zooplankton than carnivorous fish, suggesting selective retention. Compound-specific isotope analysis (CSIA) quantifies trophic transfer efficiency, while in vitro digestion experiments assess stability in predator guts .

Experimental Design Considerations

Q. What controls are critical for field studies investigating this hydrocarbon’s biogeochemical cycling?

- Methodological Answer : Include abiotic controls (e.g., sediment traps, seawater blanks) to distinguish biotic vs. abiotic sources. Blumer et al. (1970) used parallel sampling of water, sediment, and organisms to trace spatial gradients. Replicate sampling across seasons accounts for temporal variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.